9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
CAS No.:
Cat. No.: VC13542143
Molecular Formula: C11H8FIN2O
Molecular Weight: 330.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FIN2O |
|---|---|
| Molecular Weight | 330.10 g/mol |
| IUPAC Name | 9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
| Standard InChI | InChI=1S/C11H8FIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2 |
| Standard InChI Key | OFYSVUWJIRLISM-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I |
| Canonical SMILES | C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is 9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,benzoxazepine . Its molecular formula, C₁₁H₈FIN₂O, reflects a fused tricyclic system comprising an imidazole ring, a benzoxazepine moiety, and halogen substituents (fluorine and iodine) . Synonymous designations include:
Structural Descriptors
The SMILES notation, C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I, encodes the compound’s topology . Key features include:
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A fluorine atom at position 9 of the benzoxazepine ring.
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An iodine substituent at position 2 of the imidazole ring.
Physicochemical Properties
Molecular Weight and Composition
The molecular weight is 330.10 g/mol, with an exact mass of 329.96654 Da . Computed properties include:
| Property | Value | Method (Source) |
|---|---|---|
| XLogP3-AA | 2.1 | XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 0 | Cactvs 3.4.8.18 |
The absence of rotatable bonds suggests conformational rigidity, which may influence crystallinity and bioavailability .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, the compound’s UV-Vis absorption profile likely aligns with conjugated aromatic systems, given its fused heterocycles.
Synthetic and Crystallographic Considerations
Synthetic Pathways
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Cyclocondensation: Reaction of o-aminophenols with α-haloketones to form the oxazepine ring .
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Halogenation: Sequential introduction of fluorine and iodine via electrophilic aromatic substitution or metal-halogen exchange .
Pharmacological and Material Science Applications
Material Science Relevance
The compound’s rigid, halogenated structure could serve as a building block for optoelectronic materials. Iodine’s heavy-atom effect may facilitate applications in organic light-emitting diodes (OLEDs) .
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